molecular formula C12H9N5O B1596947 Pyridine, 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-, 1-oxide CAS No. 36770-53-3

Pyridine, 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-, 1-oxide

Cat. No.: B1596947
CAS No.: 36770-53-3
M. Wt: 239.23 g/mol
InChI Key: SLDPUWPRJTUTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple ring systems. The compound is formally named as this compound, indicating the presence of a pyridine ring substituted at the 4-position with a triazole moiety that is further substituted with another pyridine ring. The structural representation reveals a molecule consisting of two pyridine rings connected through a central 1H-1,2,4-triazole bridge, with one of the pyridine rings carrying an N-oxide functional group.

The molecular structure can be described as containing three distinct heterocyclic components arranged in a linear fashion. The central 1H-1,2,4-triazole ring serves as the connecting bridge between the two pyridine rings, with one pyridine ring attached at the 3-position of the triazole and the other at the 5-position. The N-oxide functionality is present on one of the terminal pyridine rings, specifically at the nitrogen atom of the pyridinium system. This structural arrangement creates a molecule with significant conjugation across all three ring systems, contributing to its stability and chemical properties.

The three-dimensional conformation of the molecule shows that all three rings tend to adopt a planar or near-planar arrangement due to the extensive π-electron delocalization across the conjugated system. The N-oxide group introduces a dipolar character to the molecule, with the oxygen atom carrying a formal negative charge and the nitrogen atom carrying a formal positive charge. This zwitterionic character significantly influences the compound's chemical behavior and physical properties.

CAS Registry Number and Alternative Synonyms

The compound is officially registered with the Chemical Abstracts Service under the registry number 36770-53-3, which serves as its unique identifier in chemical databases and literature. This registry number provides unambiguous identification of the compound across various chemical information systems and regulatory databases. The standardized CAS number ensures consistency in chemical communication and facilitates accurate referencing in scientific publications and commercial applications.

Several alternative synonyms and naming conventions exist for this compound in chemical literature and commercial sources. These include 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]pyridine 1-oxide, which represents a slightly modified naming approach that emphasizes the triazole connectivity. Additional synonyms found in pharmaceutical and chemical databases include Topirastat impurity 4, Tuobisite Impurity 44, Tuobisite Impurity 15, and Topiroxostat impurity H, reflecting its occurrence as an impurity in various pharmaceutical synthesis processes.

The compound is also referenced using systematic names such as 4-[5-(1-oxido-4-pyridinyl)-1H-1,2,4-triazol-3-yl]pyridine and pyridine, 4-[5-(1-oxido-4-pyridinyl)-1H-1,2,4-triazol-3-yl]-, which provide alternative approaches to describing the same molecular structure. Commercial suppliers may use additional catalog-specific designations, but the CAS registry number 36770-53-3 remains the definitive identifier for regulatory and research purposes.

Naming Convention Chemical Name Source/Usage
IUPAC Systematic This compound Official nomenclature
Alternative Systematic 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]pyridine 1-oxide Chemical suppliers
Pharmaceutical Topirastat impurity 4 Drug impurity databases
Pharmaceutical Topiroxostat impurity H Pharmaceutical analysis
Commercial Tuobisite Impurity 15 Commercial suppliers

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₂H₉N₅O, indicating the presence of twelve carbon atoms, nine hydrogen atoms, five nitrogen atoms, and one oxygen atom. This composition reflects the heterocyclic nature of the compound, with a high nitrogen content characteristic of compounds containing both pyridine and triazole functionalities. The molecular formula demonstrates the compound's relationship to its non-oxidized analog, which has the formula C₁₂H₉N₅, with the addition of a single oxygen atom to form the N-oxide functionality.

The molecular weight of the compound is precisely determined to be 239.238 grams per mole, as calculated from the atomic masses of its constituent elements. Alternative sources report slight variations in the reported molecular weight, with values of 239.23 grams per mole also appearing in chemical databases. These minor discrepancies typically arise from differences in the precision of atomic mass values used in calculations and rounding conventions employed by different chemical information systems.

The elemental composition analysis reveals that nitrogen represents a significant portion of the molecular weight, contributing approximately 29.3% of the total mass through its five nitrogen atoms. Carbon accounts for approximately 60.3% of the molecular weight, while hydrogen contributes about 3.8%, and oxygen accounts for approximately 6.7%. This distribution reflects the aromatic and heterocyclic character of the molecule, with the relatively low hydrogen content being characteristic of aromatic systems with limited aliphatic substituents.

Element Count Atomic Mass (amu) Total Mass (amu) Percentage (%)
Carbon 12 12.011 144.132 60.25
Hydrogen 9 1.008 9.072 3.79
Nitrogen 5 14.007 70.035 29.27
Oxygen 1 15.999 15.999 6.69
Total 27 - 239.238 100.00

Tautomeric Forms and Protonation States

The tautomeric behavior of this compound is governed primarily by the 1H-1,2,4-triazole moiety, which exhibits well-documented tautomerism in heterocyclic chemistry. The 1,2,4-triazole ring system can exist in different tautomeric forms through the migration of the hydrogen atom between the nitrogen atoms at positions 1, 2, and 4 of the triazole ring. Research has shown that 1,2,4-triazole derivatives exhibit significant tautomeric equilibria, with the position of equilibrium being influenced by factors such as solvent polarity, temperature, and the nature of substituents.

In the case of this specific compound, the presence of electron-withdrawing pyridine substituents at both the 3- and 5-positions of the triazole ring significantly influences the tautomeric equilibrium. The strong π-electron-withdrawing effect of the pyridine rings tends to stabilize certain tautomeric forms over others, with the most stable form typically being the one that minimizes unfavorable electronic interactions. Quantum mechanical studies on related triazole systems have demonstrated that substituent effects can shift tautomeric equilibria by several kilocalories per mole, making specific tautomeric forms significantly more stable under normal conditions.

The N-oxide functionality introduces additional complexity to the tautomeric behavior of the compound. Pyridine N-oxides are known to exhibit altered electronic properties compared to their parent pyridine compounds, with significantly reduced basicity and modified reactivity patterns. The presence of the N-oxide group creates a dipolar moment within the molecule and can influence the electron distribution across the entire conjugated system, potentially affecting the stability of different tautomeric forms of the triazole ring.

Protonation studies of related compounds have shown that the compound can exist in different protonation states depending on the solution conditions. The triazole ring system exhibits amphoteric behavior, being capable of both protonation and deprotonation. The pKa values for 1H-1,2,4-triazole have been reported as pKa₁ = 2.39 and pKa₂ = 9.97, indicating that the triazole ring can be protonated under acidic conditions and deprotonated under basic conditions. The presence of the pyridine N-oxide functionality, with its reduced basicity compared to unoxidized pyridine, further modifies the overall acid-base behavior of the molecule.

The interplay between tautomerism and protonation creates a complex system of chemical equilibria that must be considered when studying the compound's properties and behavior. Under physiological conditions, the compound likely exists primarily in its neutral form, with the triazole ring adopting the most thermodynamically stable tautomeric configuration. However, changes in solution conditions can shift these equilibria, potentially affecting the compound's chemical reactivity, physical properties, and biological activity.

Properties

IUPAC Name

1-hydroxy-4-(5-pyridin-4-yl-1,2,4-triazol-3-ylidene)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O/c18-17-7-3-10(4-8-17)12-14-11(15-16-12)9-1-5-13-6-2-9/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDPUWPRJTUTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=C3C=CN(C=C3)O)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381663
Record name 4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36770-53-3
Record name 4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Hydrazide Intermediate

  • Reactants: 4-cyanopyridine-N-oxide and isonicotinic acid hydrazide.
  • Catalyst/Base: Alkali metal alkoxide, preferably sodium methylate or sodium ethylate.
  • Solvent: Alcoholic solvents such as methanol or ethanol.
  • Conditions: Stirring under nitrogen atmosphere at around 40 °C for several hours.
  • Outcome: Formation of N′′-(4-pyridinecarbonyl)-4-pyridinehydrazide imide-1-oxide (Compound 3).

Example: 5.00 g of 4-cyanopyridine-N-oxide suspended in methanol with sodium methylate stirred for 2 hours at 40 °C, followed by addition of isonicotinic acid hydrazide and stirring for 4 hours at 40 °C. Crystals were precipitated, filtered, and dried.

Step 2: Cyanation of Hydrazide

  • Reagents: Dimethylcarbamoyl chloride and sodium cyanide.
  • Solvent: N,N-dimethylformamide (DMF).
  • Conditions: Reaction at 40 °C under nitrogen for 1 hour with dimethylcarbamoyl chloride, followed by addition of sodium cyanide and stirring for another hour.
  • Work-up: Cooling to 5 °C, followed by addition of aqueous sodium hydrogen carbonate and water, filtration of precipitate.
  • Product: 4-pyridinecarboxylic acid N′-(2-cyanopyridine-4-carbonimidoyl) hydrazide (Compound 4).

This step introduces the cyano group into the molecule, preparing it for ring closure.

Step 3: Ring-Closure Reaction to Final Product

  • Catalyst: Acid catalyst, preferably phosphoric acid (H₃PO₄), though other acids like p-toluenesulfonic acid or hydrochloric acid can be used.
  • Solvent: Mixture of water and 2-butanol in ratios between 5:1 to 10:1.
  • Conditions: Stirring at 60 to 100 °C, preferably 70 to 90 °C, for 2 to 12 hours (optimally 8 to 10 hours).
  • Isolation: Cooling the reaction mixture, filtering precipitated crystals, washing with water/2-butanol mixture, and drying under reduced pressure at 80 °C.
  • Final Product: 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (Compound 1).

This step forms the 1,2,4-triazole ring through cyclization, completing the synthesis.

Reaction Scheme Summary

Step Starting Material(s) Reagents/Catalysts Solvent(s) Conditions Product
1 4-cyanopyridine-N-oxide + isonicotinic acid hydrazide Sodium methylate (alkali metal alkoxide) Methanol or ethanol 40 °C, N₂ atmosphere, 6 hours total N′′-(4-pyridinecarbonyl)-4-pyridinehydrazide imide-1-oxide (3)
2 Compound (3) Dimethylcarbamoyl chloride, sodium cyanide N,N-dimethylformamide (DMF) 40 °C, 2 hours total, N₂ atmosphere 4-pyridinecarboxylic acid N′-(2-cyanopyridine-4-carbonimidoyl) hydrazide (4)
3 Compound (4) Phosphoric acid (acid catalyst) Water + 2-butanol (5:1 to 10:1) 70-90 °C, 8-10 hours, stirring 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (1)

Research Findings and Industrial Relevance

  • The described method improves on previous approaches by using a novel intermediate (Compound 4), enabling higher yields and simpler purification steps.
  • The use of phosphoric acid as the catalyst and a mixed solvent system of water and 2-butanol is preferred for optimal reaction efficiency and product isolation.
  • Reaction times and temperatures are optimized to balance conversion and minimize by-products.
  • The process is scalable and industrially feasible, overcoming limitations of earlier small-scale methods that required cumbersome isolation at each step.
  • Purification techniques such as washing, recrystallization, and chromatography are applied after each step to ensure high purity of intermediates and final product.

Analytical Characterization (Summary)

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-, 1-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Scientific Research Applications

Chemistry:

  • Building Block for Synthesis : The compound serves as an essential intermediate in synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution .

Biology:

  • Bioactive Properties : Pyridine, 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-, 1-oxide has been investigated for its potential antimicrobial and anticancer activities. Studies suggest that it may inhibit specific enzymes involved in disease progression, making it a candidate for further therapeutic exploration .

Medicine:

  • Therapeutic Potential : The compound is being explored for its application in treating various diseases due to its ability to modulate biological pathways. Its interaction with enzymes or receptors can lead to significant therapeutic effects .

Industry:

  • Catalyst Development : In industrial applications, this compound is utilized in developing new materials and as a catalyst in chemical reactions. Its properties enhance reaction rates and product yields in synthetic processes .

Case Studies

Case Study 1: Antimicrobial Activity
Research conducted on the antimicrobial properties of Pyridine derivatives demonstrated that compounds similar to this compound exhibited significant activity against various bacterial strains. The mechanism involves the inhibition of bacterial enzyme activity.

Case Study 2: Cancer Research
In a study focused on anticancer properties, derivatives of this compound were shown to induce apoptosis in cancer cells through specific signaling pathways. The findings suggest potential applications in cancer therapeutics.

Mechanism of Action

The mechanism of action of Pyridine, 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-pyridyl)pyridine
  • 1-(4-pyridyl)-1,2,4-triazole
  • 4-(3-pyridyl)-1,2,4-triazole

Uniqueness

Pyridine, 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-, 1-oxide is unique due to the presence of both pyridine and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Pyridine, 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-, 1-oxide (CAS No. 36770-53-3) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H9N5O
  • Molecular Weight : 239.23 g/mol

This compound features a pyridine ring fused with a triazole moiety, which is known for enhancing biological activity through various mechanisms.

Antimicrobial and Antitumor Properties

Recent studies have highlighted the compound's potential as an antimicrobial and antitumor agent. The following table summarizes key findings from various research efforts:

Study Cell Line/Pathogen Activity IC50 Value (µM) Mechanism
MDA-MB-231 (Breast Cancer)Antitumor39.2 ± 1.7Inhibition of MAPK pathway
Various BacteriaAntimicrobialNot specifiedDisruption of bacterial cell wall
U-87 (Glioblastoma)AntitumorNot specifiedInduction of apoptosis

The compound exhibits a range of biological activities attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

  • Cell Viability Inhibition : The compound has been shown to significantly reduce cell viability in cancer cell lines by inducing apoptosis and disrupting critical signaling pathways such as the MAPK pathway, which is essential for cell proliferation and survival .
  • Antimicrobial Activity : Pyridine derivatives often demonstrate broad-spectrum antimicrobial properties. The presence of the triazole ring enhances binding affinity to microbial targets, leading to effective inhibition of growth .
  • Antioxidant Properties : Some studies suggest that pyridine and triazole derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells .

Study on Antitumor Activity

One notable study evaluated the antitumor efficacy of various pyridine-triazole derivatives against different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against MDA-MB-231 and U-87 cells, with IC50 values indicating potent activity .

Synthesis and Structure-Activity Relationship (SAR)

Research has also focused on the synthesis of this compound and its analogs to explore structure-activity relationships (SAR). Modifications to the pyridine and triazole components have been shown to enhance biological activity significantly. For example, substituents on the pyridine ring can affect the compound's solubility and binding affinity to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine, 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-, 1-oxide
Reactant of Route 2
Pyridine, 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-, 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.